1-Formyl Mestanolone
説明
Mestanolone (CAS 521-11-9), chemically designated as (5α,17β)-17-hydroxy-17-methyl-androstan-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It features a 17α-methyl group, enhancing oral bioavailability and resistance to hepatic metabolism . Mestanolone exhibits weak androgenic activity but has been utilized as an intermediate in synthesizing potent AAS like oxandrolone . Its structure lacks olefinic bonds (e.g., at C-1/C-2 or C-4/C-5), which influences biological activity, such as reduced anti-inflammatory and anticancer effects compared to analogs with double bonds .
特性
分子式 |
C₂₁H₃₂O₃ |
|---|---|
分子量 |
332.48 |
同義語 |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthrene-1-carbaldehyde; |
製品の起源 |
United States |
類似化合物との比較
Structural Comparisons
Mestanolone is structurally compared to DHT, mesterolone, methenolone, and oxandrolone (Table 1).
Table 1: Structural Features of Mestanolone and Analogous Compounds
| Compound | Key Structural Features | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Mestanolone | 17α-methyl, 5α-reduced, no double bonds | C₂₀H₃₂O₂ | 304.47 |
| DHT | 5α-reduced, no 17α-methyl | C₁₉H₃₀O₂ | 290.44 |
| Mesterolone | 1α-methyl, 5α-reduced, no 17α-methyl | C₂₀H₃₂O₂ | 304.47 |
| Methenolone | 1α-methyl, Δ1 double bond, 5α-reduced | C₂₀H₃₀O₂ | 302.45 |
| Oxandrolone | 17α-methyl, 2-oxa substitution, Δ1 double bond | C₁₉H₃₀O₃ | 306.44 |
- Key Differences: Mestanolone vs. DHT: The 17α-methyl group in mestanolone increases metabolic stability but reduces binding affinity to androgen receptors (AR) compared to DHT . Mestanolone vs. Mesterolone: Mesterolone has a 1α-methyl group but lacks the 17α-methyl, leading to divergent effects on mineralocorticoid biosynthesis (e.g., hypertension) . Mestanolone vs. Methenolone: Methenolone’s Δ1 double bond enhances anabolic activity and CYP17A1 enzyme interference .
Androgenic and Anabolic Effects :
- Mestanolone binds to AR with moderate affinity (Ki = 0.52 µM) but shows weaker androgenic effects than DHT or testosterone .
- Unlike oxandrolone, mestanolone lacks a 2-oxa substitution, reducing its anabolic-to-androgenic ratio .
Receptor Binding and Enzymatic Interactions :
- Estrogen Receptor (ER): Mestanolone inhibits ER binding (IC₅₀ = 1.6 µM), though weaker than BBP (IC₅₀ = 0.46 µM) .
- Aromatase Inhibition: Conflicting in silico models classify mestanolone as both an aromatase inhibitor and non-inhibitor, suggesting inconclusive activity .
Cytotoxicity :
- Mestanolone exhibits selective cytotoxicity against HeLa cells (IC₅₀ = 27.6 µM), outperformed by its metabolite 6 (IC₅₀ = 12.8 µM) . In contrast, analogs like oxymetholone induce hepatic injury, highlighting mestanolone’s relatively safer profile .
Pharmacokinetics and Metabolism
- Metabolism: Mestanolone undergoes microbial hydroxylation (e.g., by Cunninghamella blakesleeana) to yield metabolites with enhanced cytotoxicity .
- Excretion : Primarily hepatic, with metabolites detectable in urine .
- Stability: The 17α-methyl group extends half-life compared to non-methylated analogs like DHT .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 1-Formyl Mestanolone to ensure structural accuracy?
- Methodological Answer : Synthesis typically involves microbial transformation or chemical modification of mestanolone precursors. Characterization requires a combination of chromatographic (e.g., reverse-phase HPLC for purity assessment ) and spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) to confirm structural modifications at specific sites like C-1 or C-17 . Researchers must document solvent systems, gradient conditions, and spectral reference data to enable reproducibility .
Q. How should researchers design cytotoxicity assays for 1-Formyl Mestanolone to ensure reliable evaluation of its biological activity?
- Methodological Answer : Use standardized protocols such as the MTT assay, specifying cell lines (e.g., HeLa, H460, or 3T3) and incubation conditions (e.g., 27°C for microbial studies) . Include positive controls (e.g., known cytotoxins) and validate results through dose-response curves. Note that selective activity in cancer vs. normal cell lines (e.g., inactivity in 3T3 cells) may indicate therapeutic potential .
Q. What steps are critical for ensuring reproducibility in microbial transformation studies of 1-Formyl Mestanolone?
- Methodological Answer : Document strain-specific conditions (e.g., Cunninghamella blakesleeana culture parameters), substrate concentrations, and extraction protocols (e.g., CH₂Cl₂ partitioning, silica gel chromatography) . Provide raw spectral data and chromatograms in supplementary materials to allow independent verification of metabolite isolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic effects of 1-Formyl Mestanolone derivatives across different studies?
- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity, metabolic activation pathways, or impurity profiles. Conduct comparative studies using identical cell lines and standardized compound purity (≥98% by HPLC). Employ metabolomic profiling to identify active vs. inactive derivatives and validate findings through orthogonal assays (e.g., apoptosis markers) . Cross-reference microbial transformation data to rule out structural misassignment .
Q. What advanced analytical strategies are recommended for elucidating the metabolic pathways of 1-Formyl Mestanolone in biological systems?
- Methodological Answer : Use stable isotope labeling or tandem mass spectrometry (MS/MS) to track metabolic modifications (e.g., hydroxylation at C-9, C-11, or dehydrogenation at C-1/C-2) . Combine in vitro microbial models with in silico prediction tools (e.g., molecular docking) to identify enzymes (e.g., cytochrome P450 isoforms) responsible for specific transformations .
Q. How should researchers address challenges in structural elucidation of 1-Formyl Mestanolone metabolites with overlapping spectral data?
- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve signal overlap in complex mixtures . Compare experimental data with computational predictions (e.g., density functional theory for chemical shift calculations) and validate using X-ray crystallography where feasible . Publish raw spectral datasets in repositories for peer validation .
Q. What experimental frameworks are effective for studying the structure-activity relationship (SAR) of 1-Formyl Mestanolone analogs?
- Methodological Answer : Systematically modify functional groups (e.g., formyl vs. hydroxyl at C-1) and assess changes in bioactivity using high-throughput screening. Corrogate SAR data with molecular dynamics simulations to predict binding affinities to androgen receptors or metabolic enzymes . Use clustering analysis to identify critical pharmacophores .
Methodological Guidelines
- Data Reporting : Follow journal-specific requirements for experimental details (e.g., limited compound characterization in main text, supplementary data for >5 derivatives) .
- Ethical Compliance : Declare conflicts of interest and funding sources (e.g., OPCW grants for bioactivity studies) .
- Validation : Address uncertainties in cytotoxicity assays by reporting instrument error margins and statistical power calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
